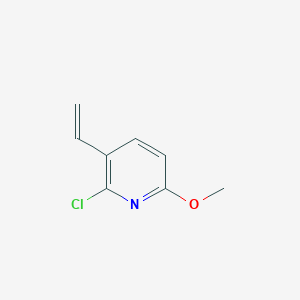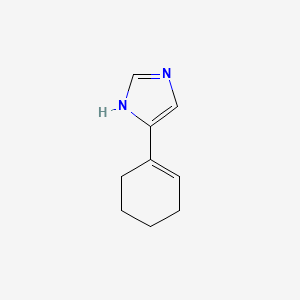
2-(Difluoromethyl)-6-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-methylbenzonitrile is an organic compound characterized by the presence of a difluoromethyl group and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as chlorobenzene .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-methylbenzonitrile may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylation reagent in continuous flow systems has been explored to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-benzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Monofluoromethyl)-benzonitrile: Contains a monofluoromethyl group.
2-(Difluoromethyl)-benzonitrile: Lacks the methyl group on the benzene ring.
Uniqueness
2-(Difluoromethyl)-6-methylbenzonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H7F2N |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H7F2N/c1-6-3-2-4-7(9(10)11)8(6)5-12/h2-4,9H,1H3 |
Clé InChI |
GWBCNSNQDAVEND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)





![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)

![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)


